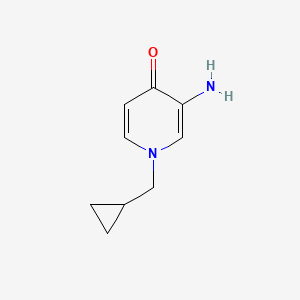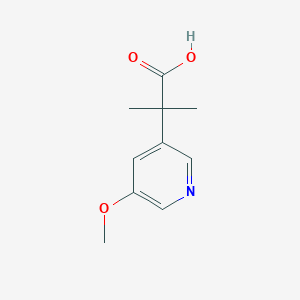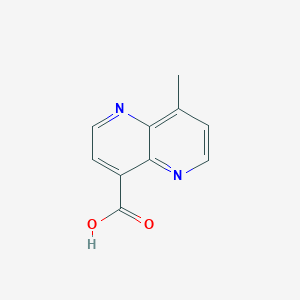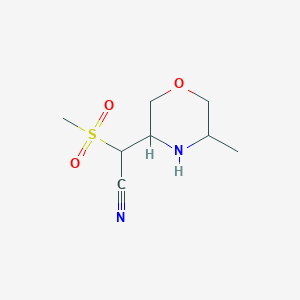
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H14N2O3S and a molecular weight of 218.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves several steps. One common synthetic route includes the reaction of 5-methylmorpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of acetonitrile . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are subjects of current research .
Vergleich Mit ähnlichen Verbindungen
2-Methanesulfonyl-2-(5-methylmorpholin-3-yl)acetonitrile can be compared with other similar compounds, such as:
- 2-Methanesulfonyl-2-(4-methylmorpholin-3-yl)acetonitrile
- 2-Methanesulfonyl-2-(6-methylmorpholin-3-yl)acetonitrile
These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H14N2O3S |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
2-(5-methylmorpholin-3-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C8H14N2O3S/c1-6-4-13-5-7(10-6)8(3-9)14(2,11)12/h6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
LEQOEXYTTMTNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
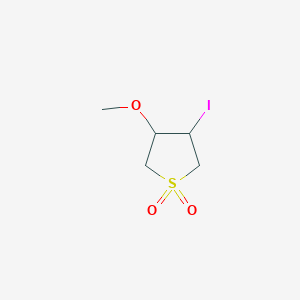
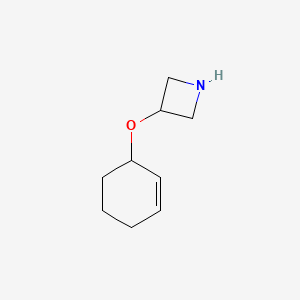
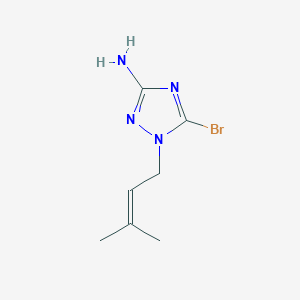

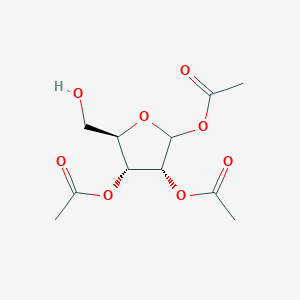
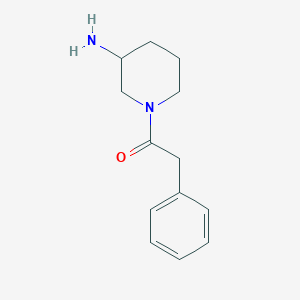
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)

